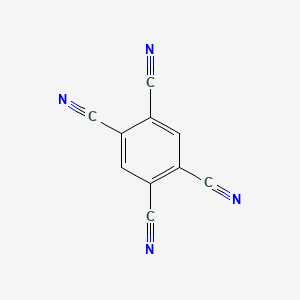

benzene-1,2,4,5-tetracarbonitrile

描述

Significance in Contemporary Chemical Research

The pronounced electron-deficient nature of benzene-1,2,4,5-tetracarbonitrile makes it a subject of intense interest in modern chemical research. Its ability to act as a strong electron acceptor is central to its applications.

Covalent Organic Frameworks (COFs): this compound is a valuable building block in the synthesis of covalent organic frameworks. COFs are a class of porous crystalline polymers with ordered structures and high surface areas. The incorporation of electron-deficient units like this compound into COF structures allows for the creation of materials with tailored electronic properties. acs.org When combined with electron-rich building blocks, it can form donor-acceptor COFs, which are investigated for their potential in electronics and optoelectronics. acs.org

Charge-Transfer Complexes: The strong electron-accepting capability of this compound facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules. These complexes exhibit unique photophysical and electronic properties. Research has explored the formation of CT complexes with molecules like hexamethylbenzene (B147005) and phenazine, studying their spectroscopic and structural characteristics. nih.gov These CT complexes are of interest for their potential applications in organic electronics and nonlinear optics.

Materials Science: Beyond COFs and CT complexes, this compound is utilized in the synthesis of other advanced materials. For instance, it has been used to create cocrystal nanorods and thin films of copper polyphthalocyanine, which is an organometallic semiconductor. nih.govmdpi.com Its derivatives, such as 1,2,4,5-benzenetetracarboxylic acid, are also employed as versatile ligands for constructing high-dimensional coordination polymers with lanthanide ions.

The following table details some of the research applications of this compound:

| Application Area | Specific Use |

| Covalent Organic Frameworks | Electron-deficient building block for donor-acceptor frameworks. acs.org |

| Charge-Transfer Complexes | Forms complexes with electron-donors for studies in electronics. nih.gov |

| Materials Synthesis | Precursor for cocrystal nanorods and semiconductor thin films. nih.govmdpi.com |

| Coordination Polymers | Derivatives used as ligands for lanthanide-based polymers. |

Historical Context of Polycyanoarene Chemistry

The study of polycyanoarenes, aromatic compounds bearing multiple cyano groups, is a specialized field within organic chemistry. The development of this area has been driven by the unique electronic properties conferred by the cyano substituents.

The historical roots of this field can be traced back to the broader exploration of aromatic chemistry and the synthesis of various substituted benzene (B151609) derivatives. The synthesis of simple cyanated aromatics paved the way for the preparation of more complex polycyanoarenes. While the early history of polymer chemistry saw its official establishment in the mid-20th century, the foundational work on conjugated polymers and the electronic properties of organic molecules began much earlier.

The discovery and development of strong electron acceptors like tetracyanoquinodimethane (TCNQ) in the mid-20th century were pivotal moments that spurred significant interest in the electronic properties of organic materials, including charge-transfer complexes. This research laid the groundwork for understanding the behavior of electron-deficient molecules like this compound. The pursuit of organic metals and superconductors further fueled research into molecules with strong electron-accepting capabilities. The systematic synthesis and characterization of polycyanoarenes have since become integral to the design of novel functional organic materials.

Structure

3D Structure

属性

IUPAC Name |

benzene-1,2,4,5-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2N4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAXSAZENACQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28264-23-5 | |

| Record name | 1,2,4,5-Benzenetetracarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28264-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00221399 | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-74-3 | |

| Record name | 1,2,4,5-Benzenetetracarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetracyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes

Traditional methods for synthesizing benzene-1,2,4,5-tetracarbonitrile often rely on well-established reactions in aromatic chemistry.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of this compound. This mechanism is effective because the presence of multiple electron-withdrawing nitrile groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus activating the ring towards nucleophilic attack. libretexts.orglibretexts.org

A common approach involves starting with a tetra-halogenated benzene (B151609), such as 1,2,4,5-tetrabromobenzene. In this reaction, the halogen atoms act as leaving groups, which are displaced by a cyanide nucleophile, typically from a cyanide salt like zinc cyanide or copper(I) cyanide. The reaction often requires a catalyst, such as a palladium complex, to proceed efficiently.

Table 1: Example of Nucleophilic Aromatic Substitution for this compound Synthesis

| Reactant | Reagent | Catalyst (Example) | Product |

| 1,2,4,5-Tetrabromobenzene | Zinc Cyanide (Zn(CN)₂) | Palladium Complex | This compound |

This substitution reaction is a foundational method for introducing cyano groups onto an aromatic ring that is pre-functionalized with suitable leaving groups. chemicalbook.comnih.gov The high degree of cyanation is achieved due to the activating effect of the electron-withdrawing substituents. libretexts.org

This compound is a well-known component in the formation of cocrystals and charge-transfer complexes. One method used to create these materials is solid-state diffusion. This technique involves the diffusion of TCNB into the crystalline structure of another molecule to form a new, ordered solid known as a cocrystal. chemicalbook.comsigmaaldrich.com

A notable example is the formation of cocrystal nanorods through the solid-state diffusion of TCNB into 9-methylanthracene (B110197) molecular crystal nanorods. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This solvent-free method highlights the ability of TCNB to participate in supramolecular assembly driven by intermolecular interactions. rsc.org Similarly, TCNB has been used to form cocrystals with the pharmaceutical compound praziquantel (B144689) via mechanochemical methods like ball milling, demonstrating its utility in materials science. nih.gov

Table 2: Examples of Cocrystal Formation with this compound

| Component 1 | Component 2 | Method | Result |

| This compound (TCNB) | 9-Methylanthracene | Solid-State Diffusion | Cocrystal Nanorods chemicalbook.comsigmaaldrich.com |

| This compound (TCNB) | Praziquantel | Ball Milling | PZQ·BTC 2:1 Cocrystal nih.gov |

| This compound (TCNB) | Durene | Complex Formation | 1:1 Charge-Transfer Complex chemicalbook.comsigmaaldrich.com |

Novel Approaches and Advanced Derivatization

Research continues to uncover new synthetic routes and applications for this compound and its derivatives, moving beyond traditional methods.

Novel synthetic approaches aim to construct the 1,2,4,5-tetra-substituted benzene core using different strategies. One such method is the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org This one-pot procedure allows for the formation of multiple carbon-carbon bonds under mild conditions to create the polysubstituted benzene ring structure. rsc.org

Advanced derivatization of this compound leverages its electron-accepting properties. It is used as a precursor in the synthesis of more complex materials. For instance, TCNB is a reagent used to synthesize copper polyphthalocyanine (CuPPC) thin films, which are classified as organometallic semiconductors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Furthermore, its ability to form charge-transfer complexes is a key feature. Spectroscopic studies have been conducted on its complexes with hexamethylbenzene (B147005) and durene, highlighting the fundamental interactions that drive these derivatization strategies. chemicalbook.comsigmaaldrich.com The nitrile groups themselves can also be starting points for further chemical transformations, such as cyclization reactions to form heterocyclic systems. nih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in the chemistry of benzene-1,2,4,5-tetracarbonitrile. Upon absorption of light, it can act as a potent electron acceptor, initiating a cascade of reactions through the formation of charged intermediates.

When this compound is irradiated in the presence of an electron donor, a photoinduced electron transfer can occur, leading to the formation of a radical ion pair. This pair consists of the this compound radical anion and the radical cation of the electron donor. The formation of these species is often initiated by the excitation of a charge-transfer (CT) complex between the nitrile and the donor molecule. rsc.org For instance, in systems involving this compound and various aromatic compounds like toluene (B28343) or mesitylene, irradiation at the frequency of the CT band leads to the generation of these radical ion pairs. rsc.org The benzene (B151609) radical anion itself is a species of significant interest, known to exhibit a dynamic Jahn-Teller effect due to its open-shell electronic structure. arxiv.org While the isolated radical anion is studied, in these reactions, it exists as part of a pair with the donor's radical cation, and their subsequent dynamics dictate the final products.

Following the formation of the radical ion pair, the intermediates can undergo various fragmentation or reaction pathways. The specific pathway is highly dependent on the nature of the electron donor and the reaction conditions. In the reaction with toluene, the intermediate formed after electron transfer is proposed to involve the toluene radical cation. rsc.org The subsequent steps lead to the formation of a new carbon-carbon bond and the eventual displacement of a cyano group. rsc.org Isotope labeling studies using deuterated toluene have been employed to deduce the structure of the intermediates and confirm the reaction mechanism. rsc.org These fragmentation and rearrangement pathways are competitive with back-electron transfer, which would return the system to its ground state.

Substitution Reactions

Substitution reactions are a prominent class of transformations for this compound, particularly those activated by photochemical means.

A key reaction of this compound is the photo-induced substitution of one of its cyano groups. When a solution of this compound in toluene is irradiated, a novel substitution reaction takes place. rsc.org The reaction proceeds via a charge-transfer mechanism, where a benzyl (B1604629) group from toluene replaces a cyano group on the aromatic ring, yielding 1-benzyl-2,4,5-tricyanobenzene. rsc.org This type of reaction highlights the ability of light to promote substitutions that might not be feasible under thermal conditions. The reaction is quenched by acid, further supporting a mechanism involving charged intermediates. rsc.org

Table 1: Photo-induced Substitution of this compound with Toluene Derivatives rsc.org

| Substituted Toluene | Product |

| Toluene | 1-Benzyl-2,4,5-tricyanobenzene |

| Mesitylene | 1-(2,4,6-Trimethylbenzyl)-2,4,5-tricyanobenzene |

The substitution reactions of this compound can exhibit high regioselectivity. In the photo-alkylation with toluene, the substitution occurs at one of the four equivalent positions of the cyano groups, leading to a single primary product, 1-benzyl-2,4,5-tricyanobenzene. rsc.org This outcome is a direct consequence of the reaction mechanism, which involves the attack of the benzyl radical (or its equivalent) at a carbon atom bearing a cyano group. The inherent symmetry of the starting material means that initial attack at any of the four positions is equally likely, but all lead to the same tricyanobenzene product. Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is less commonly discussed in this specific context as the aromatic ring is planar and the immediate product of this substitution does not typically create a new stereocenter.

Addition-Elimination Reactions with Aromatic and Alkenyl Substrates

This compound participates in photo-induced addition-elimination reactions with various unsaturated substrates. When irradiated in methanol (B129727) with aromatic compounds such as benzene, phenanthrene, or anthracene, it forms 1:1:1 addition-elimination products. rsc.org In these reactions, the aromatic substrate and a methoxy (B1213986) group from the solvent add to the this compound ring, followed by the elimination of a hydrogen cyanide (HCN) molecule. This process is distinct from typical nucleophilic aromatic substitution (SNAr) reactions, which generally require a nucleophile to attack an electron-poor aromatic ring, leading to an intermediate that then expels a leaving group. masterorganicchemistry.com The photo-induced nature of the reaction with this compound allows for the activation of aromatic substrates that would not typically act as nucleophiles in this context.

Cycloaddition Reactions with Unsaturated Systems

This compound (TCB), also known as pyromellitonitrile, exhibits notable reactivity in photocycloaddition reactions with certain unsaturated systems. These reactions are influenced by the structure of the alkene partner and can proceed through complex, multi-step mechanisms.

Detailed research has shown that the irradiation of TCB in the presence of specific alkenes can lead to the formation of complex cyclic structures. lookchem.com A key example is the photoreaction with monosubstituted alkenes, which can result in a formal [2+2+2] cycloaddition involving the aromatic ring of TCB, the alkene, and the solvent, acetonitrile (B52724). lookchem.com

Detailed Research Findings

The photochemical behavior of this compound in the presence of alkenes is highly dependent on the substitution pattern of the alkene.

With a monosubstituted alkene like 1-hexene, irradiation of TCB in acetonitrile leads to a [2+2+2] cycloaddition. This process is believed to occur via a highly polarized exciplex. The reaction demonstrates moderate quantum yield and results in the formation of two isomeric tetrahydroisoquinolines. lookchem.com

Conversely, when di- and polysubstituted alkenes are used, cycloaddition is not observed. Instead, a substitution reaction occurs where a cyano group on the TCB ring is replaced by an allyl radical. This alternative pathway proceeds with a low quantum yield and is initiated by the deprotonation of the alkene radical cation. lookchem.com

The table below summarizes the observed cycloaddition reactivity of this compound with a representative unsaturated system.

| Alkene Reactant | Solvent | Reaction Type | Products | Mechanistic Notes |

| 1-Hexene | Acetonitrile | [2+2+2] Photocycloaddition | Isomeric Tetrahydroisoquinolines | Proceeds via a strongly polarized exciplex; involves TCB, the alkene, and acetonitrile. lookchem.com |

It is important to note that the propensity for cycloaddition is sensitive to steric hindrance on the alkene. The presence of multiple substituents on the double bond appears to favor an alternative reaction pathway involving single electron transfer (SET), deprotonation, and radical coupling, thereby suppressing the cycloaddition channel. lookchem.com In these cases, the alkene radical cation can also be trapped by nucleophilic solvents like methanol, leading to etherification products rather than cycloadducts. lookchem.com

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The vibrational modes of benzene-1,2,4,5-tetracarbonitrile have been thoroughly investigated through both Infrared (IR) and Raman spectroscopy. Due to the molecule's D2h point group symmetry, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa. sciencepg.com This property is invaluable for the definitive assignment of the molecule's fundamental vibrational modes.

A comprehensive analysis of the polarized IR and Raman spectra of single crystals of this compound and its deuterated analog (benzene-d2-1,2,4,5-tetracarbonitrile) has provided detailed assignments for the fundamental frequencies. kyoto-u.ac.jp The study utilized the oriented gas model and isotopic frequency shifts to validate the assignments. kyoto-u.ac.jp The C-H stretching vibrations are observed in the IR spectrum between 3054 and 3119 cm⁻¹, while the corresponding C-D stretching in the deuterated species appears around 2300 cm⁻¹. kyoto-u.ac.jp The C-H out-of-plane deformation is definitively assigned to the doublet at 918 and 910 cm⁻¹ in the IR spectrum. kyoto-u.ac.jp

The nitrile (C≡N) stretching vibrations are a key feature in the vibrational spectra of this compound. These are typically observed in the region of 2200-2240 cm⁻¹. The analysis of both IR and Raman spectra allows for a complete picture of the vibrational framework of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| 3119 | C-H Stretching | IR |

| 3087 | C-H Stretching | IR |

| 3054 | C-H Stretching | IR |

| 2240 | C≡N Stretching | IR/Raman |

| 1565 | C-C Stretching (ring) | Raman |

| 918 | C-H Out-of-plane deformation | IR |

| 910 | C-H Out-of-plane deformation | IR |

| 762 | C-D Out-of-plane deformation (deuterated) | IR |

This table presents a selection of key vibrational modes and is not exhaustive.

Electronic Spectroscopy: UV-Vis Absorption and Photoluminescence Studies

The electronic transitions of this compound have been characterized using UV-Vis absorption and photoluminescence spectroscopy. The compound's ability to act as an electron acceptor makes it a key component in the study of charge-transfer (CT) complexes. acs.org

In a non-polar solvent like chloroform (B151607), this compound exhibits an absorption maximum (λmax) at 316 nm, with a molar extinction coefficient (ε) of 3400 M⁻¹cm⁻¹. photochemcad.com This absorption corresponds to the π → π* electronic transitions within the aromatic system.

The fluorescence properties of this compound are also of significant interest. In chloroform, it displays a fluorescence quantum yield of 0.21. photochemcad.com The electronic spectra of this molecule can be influenced by the solvent environment. Studies on related systems have shown that the formation of exciplexes (excited-state complexes) with solvent molecules can lead to shifts in the emission spectra, a phenomenon known as solvatochromism. researchgate.net

| Spectroscopic Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 316 nm | Chloroform |

| Molar Extinction Coefficient (ε) | 3400 M⁻¹cm⁻¹ | Chloroform |

| Fluorescence Quantum Yield (Φf) | 0.21 | Chloroform |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Due to the high degree of symmetry in this compound (D2h), its NMR spectra are relatively simple.

¹H NMR: The ¹H NMR spectrum of this compound shows a single sharp singlet. This is because the two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. The chemical shift of this singlet is typically observed around δ 8.5 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. It exhibits three distinct signals corresponding to the three different carbon environments:

The two aromatic carbons bonded to hydrogen atoms.

The four aromatic carbons bonded to the nitrile groups.

The four carbons of the nitrile groups.

The chemical shifts for these carbons are observed in the aromatic and nitrile regions of the spectrum. The carbons attached to the electron-withdrawing nitrile groups are shifted downfield. Indicative chemical shifts are approximately 139 ppm for the CH carbons, 118 ppm for the C-CN carbons, and 114 ppm for the CN carbons. nih.govoregonstate.edu

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~8.5 | Singlet |

| ¹³C | ~139 | - |

| ¹³C | ~118 | - |

| ¹³C | ~114 | - |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

These compounds typically undergo reversible one-electron reduction steps in aprotic solvents like acetonitrile (B52724). For TCNQ, two reversible reduction processes are observed, corresponding to the formation of the radical anion (TCNQ•⁻) and the dianion (TCNQ²⁻). researchgate.net It is expected that this compound would also exhibit multiple, reversible reduction waves at negative potentials, corresponding to the sequential formation of its radical anion and polyanionic species. The reduction potentials would be influenced by the solvent and the supporting electrolyte used in the experiment. charge-transfer.pl The study of the electrochemical reduction of 1,3,5-tricyanobenzene has shown the formation of an unstable radical anion that can undergo dimerization, a reactivity pattern that could also be relevant for this compound under certain conditions. utah.edu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, revealing a monoclinic crystal system with the space group P2₁/c. rsc.org

The analysis of the crystal structure shows that the benzene ring is planar, with the nitrile groups lying slightly out of the plane. The bond lengths and angles within the molecule are consistent with its aromatic and substituted nature. The C-C bond lengths in the benzene ring are approximately 1.401 Å, and the C-CN bond length is about 1.446 Å. The C≡N triple bond length is around 1.140 Å. rsc.org The internal angles of the benzene ring show significant deviation from the ideal 120° of an unsubstituted benzene ring, a consequence of the steric and electronic effects of the four nitrile substituents. rsc.org The packing of the molecules in the crystal is influenced by intermolecular interactions, which are important for understanding the material's solid-state properties.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Monoclinic | P2₁/c | 6.51 | 13.79 | 10.44 | 112.0 | 4 |

Unit cell parameters for this compound. rsc.org

Electronic Structure and Photophysical Phenomena

Intrinsic Electron-Accepting Character and Electronic Deficiency

The defining electronic feature of benzene-1,2,4,5-tetracarbonitrile is its strong electron-accepting character, which arises from the presence of four cyano (-CN) groups attached to the benzene (B151609) ring. libretexts.orgnumberanalytics.com These cyano groups are potent electron-withdrawing groups due to a combination of inductive and resonance effects. libretexts.orgquora.com

Inductive Effect: The nitrogen atom in the cyano group is more electronegative than the carbon atom, leading to a polarization of the sigma (σ) bond and a withdrawal of electron density from the aromatic ring. libretexts.orgnumberanalytics.com

Resonance Effect: The cyano group can also withdraw electrons from the benzene ring through its pi (π) system. The π electrons from the ring can delocalize onto the cyano group, creating a positive charge within the ring. libretexts.org This resonance-based electron withdrawal further contributes to the electron deficiency of the this compound molecule.

The cumulative effect of four such groups renders the aromatic ring significantly electron-poor, making it an excellent electron acceptor. researchgate.net This inherent electronic deficiency is a cornerstone of its utility in forming charge-transfer complexes and its application in various electronic and photophysical contexts.

Formation and Dynamics of Charge-Transfer Complexes

The pronounced electron-accepting nature of this compound facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules. sigmaaldrich.comresearchgate.net In these complexes, an electron is partially or fully transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, this compound.

Intermolecular Charge Transfer with Electron Donors

This compound readily forms CT complexes with electron-rich aromatic hydrocarbons like hexamethylbenzene (B147005) and durene (1,2,4,5-tetramethylbenzene). sigmaaldrich.comresearchgate.netwikipedia.orgrsc.org The interaction between the electron-rich π system of the donor and the electron-deficient π system of the acceptor leads to the formation of a new, lower-energy absorption band in the electronic spectrum, which is characteristic of CT complexes. The stability of these complexes is influenced by the electron-donating strength of the donor molecule and the electron-accepting strength of this compound. researchgate.net

Porphyrins, with their extended π-conjugated systems, also act as effective electron donors in the formation of CT complexes with this compound. rsc.orgnih.govnih.govrsc.org The photophysical properties of these complexes, including the rates of charge separation and recombination, are of significant interest for applications in artificial photosynthesis and molecular electronics.

| Donor Molecule | Type of Interaction | Significance |

| Hexamethylbenzene | π-π charge transfer | Forms stable CT complexes, extensively studied for their spectroscopic properties. researchgate.netrsc.org |

| Durene | π-π charge transfer | Forms a well-characterized 1:1 complex with this compound. sigmaaldrich.comwikipedia.org |

| Porphyrins | Photoinduced electron transfer | Serves as a model system for studying light-induced charge separation processes. rsc.orgnih.govnih.govrsc.org |

Time-Resolved Spectroscopic Analysis of Charge Transfer Dynamics

Time-resolved spectroscopic techniques, such as time-resolved linear dichroism spectroscopy, are crucial for elucidating the dynamics of charge transfer events in complexes involving this compound. sigmaaldrich.com These methods allow for the direct observation of the formation and decay of the charge-separated state on ultrafast timescales (picoseconds to nanoseconds). By monitoring the transient absorption or fluorescence signals, researchers can determine the rates of charge separation and recombination, providing insights into the efficiency of the charge transfer process. researchgate.netrsc.org

Photocarrier Generation Mechanisms in Doped Systems

When this compound is used as a dopant in a host material, such as a polymer like poly(N-vinylcarbazole), it can facilitate the generation of photocarriers upon illumination. The influence of a magnetic field on the charge-transfer fluorescence of such doped thin films has been a subject of study. sigmaaldrich.com The process typically involves the absorption of a photon by the host material, creating an exciton (B1674681) (a bound electron-hole pair). If the exciton migrates to a site adjacent to a this compound molecule, the strong electron affinity of the dopant can induce the dissociation of the exciton. The electron is transferred to the this compound molecule, forming a radical anion, while the hole remains on the host material. This process results in the generation of mobile charge carriers (electrons and holes), which can contribute to the material's photoconductivity.

Exciton Dynamics and Spin States in Organic Thin Films

In organic thin films, the behavior of excitons—energetically excited states of molecules—is fundamental to the material's optical and electronic properties. researchgate.netrsc.orgaps.org In films containing this compound, either as a primary component or as a dopant, the exciton dynamics are influenced by its electron-accepting nature.

Upon photoexcitation, singlet excitons are typically formed. In some systems, these singlet excitons can undergo a process called singlet fission, where one high-energy singlet exciton splits into two lower-energy triplet excitons. aps.org The relative energies of the singlet and triplet states, as well as the intermolecular coupling, determine the efficiency of this process. The spin states of these excitons (singlet vs. triplet) have distinct properties and lifetimes, which can be probed using techniques like magnetic field effect measurements on scintillation. aps.org The dynamics of exciton delocalization, superradiance, and annihilation are key areas of investigation in these thin films. researchgate.netrsc.orgaps.org

Influence of Cyano-Substitution on Electronic and Photophysical Properties

The number and position of cyano groups on a benzene ring have a profound impact on its electronic and photophysical properties. researchgate.netresearchgate.net The four cyano groups in this compound significantly lower the energy of the LUMO, enhancing its electron-accepting capability compared to benzene or less-substituted cyanobenzenes. libretexts.orgnumberanalytics.comminia.edu.eg

This strong electron-withdrawing effect also influences the photophysical properties. The position of the cyano groups is vital for determining the strength of these properties. researchgate.net The substitution pattern affects the energy of the excited states and can alter the pathways for radiative (fluorescence, phosphorescence) and non-radiative decay. For instance, increasing the number of cyano groups generally leads to a red-shift in the absorption and emission spectra, although the specific substitution pattern can lead to more complex behavior. researchgate.netresearchgate.net The high degree of cyano-substitution in this compound makes it a valuable component in the design of materials with tailored electronic and optical characteristics. nih.gov

Aggregation-Induced Emission Characteristics in Molecular Derivatives

A comprehensive review of scientific literature reveals a notable absence of specific research and data concerning the aggregation-induced emission (AIE) characteristics of molecular derivatives of this compound, also known as pyromellitonitrile. While the phenomenon of AIE, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation, is a burgeoning field of research, its exploration in derivatives of this compound appears to be a largely uncharted area.

The core principles of AIE are often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. In dilute solutions, these non-radiative decay pathways dominate, leading to quenched fluorescence. However, in the solid state or in aggregated forms, the restricted molecular movement blocks these non-radiative channels, forcing the excited state to decay radiatively, resulting in enhanced fluorescence emission.

Typically, molecules exhibiting AIE possess rotor-stator structures, such as the well-studied tetraphenylethene (TPE) and its derivatives. The phenyl rings in TPE can undergo dynamic rotational motion in solution, providing a facile non-radiative de-excitation pathway. Upon aggregation, the steric hindrance imposed by neighboring molecules restricts these rotations, activating the radiative decay channel and leading to strong light emission.

While this compound possesses a rigid aromatic core, the introduction of various substituent groups could potentially induce AIE properties. For instance, the attachment of rotatable moieties to the benzene ring could create the necessary conditions for AIE. In solution, these substituents would be free to rotate, quenching fluorescence. In an aggregated state, the intermolecular interactions could restrict these rotations, leading to significant emission enhancement.

Despite this theoretical potential, a thorough search of existing research databases and scientific publications has not yielded specific studies that have synthesized and characterized the AIE properties of this compound derivatives. Consequently, there is no available data on their photophysical properties in aggregated states, such as quantum yields, emission wavelengths, and the effect of solvent fractions on their fluorescence. The investigation into whether derivatives of this electron-deficient aromatic compound can be engineered to be efficient AIE luminogens remains an open and intriguing avenue for future research in materials science and photochemistry.

Coordination Chemistry and Metal Organic Architectures

Ligand Design Principles and Multidentate Coordination Modes

The design of ligands based on the benzene-1,2,4,5-tetrasubstituted scaffold is predicated on its potential for multidentate coordination. The four nitrile or carboxylate groups can bind to metal centers in several ways, influencing the dimensionality and topology of the resulting framework.

Benzene-1,2,4,5-tetracarboxylate (btec), the hydrolyzed form of benzene-1,2,4,5-tetracarbonitrile, is a particularly versatile ligand. The two pairs of adjacent carboxylate groups can exhibit synergistic coordination, where the binding of one group influences the coordination of the other. researchgate.net This ligand has been shown to act in different bridging modes, most notably μ2 and μ4. nih.gov In a study of two polymeric compounds, the btec anion was found to bind in a μ2 fashion in a nickel(II) complex, leading to a one-dimensional chain-like structure. nih.gov In contrast, in a cobalt(II) complex, it adopted a μ4-bridging mode, resulting in a two-dimensional "sieve-like" motif. nih.gov

The nitrile groups of this compound (TCNB) can also directly coordinate to metal ions. In copper(I) polymers, TCNB has been observed to act as a bridging ligand, with copper(I) ions being coordinated by four TCNB ligands in a pseudotetrahedral environment. nih.gov These polymers feature both μ2-TCNB and μ4-TCNB bridging modes. nih.gov

The versatility of this ligand is further demonstrated in the formation of open-ended metallodithiolene complexes using the related 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) ligand, which can be considered as modular building blocks for creating more complex multimetal assemblies. nih.gov

Formation of Coordination Polymers and Extended Networks

The multidentate nature of this compound and its derivatives is a key factor in the formation of coordination polymers and extended networks. The geometry of the ligand, combined with the coordination preferences of the metal ion and the presence of auxiliary ligands, dictates the final architecture.

One-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures have all been successfully synthesized. For instance, a copper(II) complex with the btec ligand and 2,2′-bipyridine as a co-ligand forms an infinite 1D ladder-like chain. researchgate.net In this structure, the adjacent chains are further assembled into a 3D supramolecular framework through π–π stacking interactions. researchgate.net

In another example, two cobalt(II) coordination polymers were constructed using btec and 4,4′-bipyridine. rsc.org Depending on the solvothermal conditions, either a 3D pillared-layer framework with interconnected channels or a different 3D framework with 1D channels was formed. rsc.org The synthesis of copper(I) coordination polymers with TCNB has also yielded both a 2D zigzag sheet network and a 3D porous framework, with the outcome being dependent on the solvent used during synthesis. nih.gov

The versatility of the btec ligand is also highlighted in its reactions with lanthanide ions in aqueous media, which have produced seven different families of coordination polymers with varying and complex 3D structures. rsc.org

Hydrothermal Synthesis of Specific Metal Complexes

Hydrothermal synthesis is a widely employed technique for the preparation of metal-organic complexes, often leading to the in situ hydrolysis of nitrile groups to carboxylic acids. This method has been successfully used to synthesize a variety of complexes with this compound.

A notable example is the hydrothermal synthesis of a 3D polymeric cobalt(II) complex, Co₂(terpy)₂(btec)·H₂O, from 1,2,4,5-benzenetetracarbonitrile, 2,2′:6′,2″-terpyridine (terpy), and Co(OAc)₂·4H₂O. nus.edu.sgresearchgate.netsigmaaldrich.com In this reaction, the nitrile groups are hydrolyzed to form the 1,2,4,5-benzenetetracarboxylate (btec) ligand which then coordinates to the cobalt(II) centers. nus.edu.sgresearchgate.net The resulting structure features 1D double chains formed by btec ligands linking four Co(II) atoms each, and each Co(II) atom linking to two btec ligands. nus.edu.sg

Similarly, a binuclear copper(II) complex, [(phen)₂Cu(Htcb)Cu(phen)₂]·H₃tcb, was synthesized via hydrothermal methods using 1,2,4,5-benzenetetracarboxylic acid (H₄tcb) and 1,10-phenanthroline (B135089) (phen). researchgate.net In this structure, two copper(II) ions are bridged by a protonated tetracarboxylate ligand in a monodentate fashion. researchgate.net Hydrothermal reactions have also been used to create 3D coordination frameworks with mixed terephthalate (B1205515) and 4,4′-bipyridine ligands with Co(II), Cd(II), and Zn(II). rsc.org

| Metal Complex | Starting Materials | Synthesis Method | Key Structural Feature |

| Co₂(terpy)₂(btec)·H₂O | 1,2,4,5-benzenetetracarbonitrile, Co(OAc)₂·4H₂O, terpyridine | Hydrothermal | 1D double chains of Co(II) ions bridged by btec ligands. nus.edu.sg |

| [Cu₂(btec)(2,2′-bipy)₂]∞ | Benzene-1,2,4,5-tetracarboxylic acid, Cu(II) salt, 2,2′-bipyridine | Hydrothermal | Infinite 1D ladder-like chain architecture. researchgate.net |

| [(phen)₂Cu(Htcb)Cu(phen)₂]·H₃tcb | 1,2,4,5-benzenetetracarboxylic acid, Cu(II) salt, 1,10-phenanthroline | Hydrothermal | Binuclear Cu(II) complex bridged by a protonated tetracarboxylate ligand. researchgate.net |

Integration into Covalent Organic Frameworks (COFs) for Advanced Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. While direct integration of this compound into COFs is not as extensively documented as its carboxylate counterpart in MOFs, the principle of using tetrasubstituted benzene (B151609) derivatives as building blocks is well-established. For example, the related compound benzene-1,2,4,5-tetrol has been used as a linear monomer to synthesize COFs. nih.gov

The general strategy for COF synthesis involves the condensation reaction between organic building blocks with specific geometries. mdpi.com For instance, hexagonal COFs can be prepared from C₃-symmetric and C₂-symmetric building blocks. mdpi.com The potential of this compound as a C₂-symmetric building block in the synthesis of novel COF structures remains an area of active research. The synthesis of COFs often involves reversible bond formation, such as the formation of imines or boronic esters, to achieve crystalline frameworks.

Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Benzene-1,2,4,5-tetracarboxylate (btec), derived from the hydrolysis of this compound, is a prominent ligand in MOF synthesis due to its ability to form robust, porous frameworks.

A variety of MOFs have been synthesized using btec with different metal ions. For example, two cobalt(II)-based MOFs were synthesized with btec and 4,4′-bipyridine, resulting in 3D pillared-layer frameworks with significant porosity and gas adsorption capabilities. rsc.org One of these MOFs exhibited a BET surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 77 K and 15 bar. rsc.org

The btec ligand has also been used to construct MOFs with main group metals, such as a porous Ba(II)-based MOF synthesized using an ultrasonic method. mdpi.com Furthermore, a series of luminescent thorium-based MOFs have been synthesized using 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, a derivative of benzene-1,2,4,5-tetracarboxylic acid. rsc.orgnih.gov These MOFs exhibit high thermal stability and show blue ligand-based luminescence. rsc.orgnih.gov

The versatility of btec is further demonstrated in its use with lanthanide ions, leading to the formation of MOFs with multi-metallic units in the form of sheets, in addition to the more common cluster and rod-shaped units. researchgate.net

| MOF Designation | Metal Ion | Co-ligand | Key Property/Feature |

| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | Co(II) | 4,4′-bipyridine | 3D pillared-layer framework, BET surface area of 596 m²/g. rsc.org |

| Ba(II)-based MOF | Ba(II) | None | Porous 3D framework synthesized via ultrasonic method. mdpi.com |

| Thorium-based MOFs | Th(IV) | None | High thermal stability, blue luminescence. rsc.orgnih.gov |

| CTH-14, CTH-15, CTH-16 | Y(III), Ce(III), Gd(III) | 4,4′-azopyridine | Formation of sheet-like multi-metallic units. researchgate.net |

Applications in Electrocatalysis (e.g., Nitrogen Reduction Reaction)

The unique electronic properties of this compound (TCNB) and its metal complexes make them promising candidates for applications in catalysis. The electron-accepting nature of the TCNB molecule can facilitate electron transfer processes that are crucial for catalytic cycles.

One area of interest is the electrocatalytic nitrogen reduction reaction (NRR). While direct application of a simple this compound complex for NRR is still an emerging field, related systems have shown promise. For example, a theoretical study proposed that transition metal-tetracyanoquinodimethane monolayers could act as efficient single-atom catalysts for the NRR. arxiv.org

Experimental studies have shown that TCNB can self-assemble with iron atoms on a gold surface to form stable Fe(TCNB)₄ complexes. researchgate.net The formation and stability of such metal-organic arrays on conductive surfaces are critical first steps toward their use as heterogeneous electrocatalysts. The ability to form well-defined, surface-supported metal-TCNB complexes opens up possibilities for their investigation in various electrocatalytic reactions, including the NRR. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

Organic Electronic Materials

The electron-accepting nature of benzene-1,2,4,5-tetracarbonitrile makes it a valuable component in the development of organic electronic materials. Its ability to form charge-transfer complexes and its potential for incorporation into conductive polymers are key to its applications in this area.

Semiconductor Applications (e.g., Copper Polyphthalocyanine Thin Films)

This compound is a crucial precursor in the synthesis of copper polyphthalocyanine (CuPPC), a two-dimensional conductive polymer with significant potential in electronics and photovoltaics. The synthesis of CuPPC thin films can be achieved through a chemical vapor deposition (CVD) process using TCNB. sigmaaldrich.com This method allows for the direct synthesis of highly crystalline films at a relatively mild temperature of 420 °C.

The resulting CuPPC films exhibit a high degree of polymerization and crystallinity, as confirmed by transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), and UV-vis studies. X-ray diffraction (XRD) and TEM electron diffraction have revealed an AA layer stacking structure with an interlayer distance of 0.32 nm. Quantum-chemical calculations have been instrumental in assigning the diffraction patterns and have also provided insights into the electronic structure of CuPPC, suggesting it behaves more like a semi-metal than a semiconductor.

Table 1: Properties of Copper Polyphthalocyanine (CuPPC) Thin Films Synthesized from this compound

| Property | Value | Reference |

| Synthesis Method | Chemical Vapor Deposition (CVD) | |

| Synthesis Temperature | 420 °C | |

| Crystal Structure | AA layer stacking | |

| Interlayer Distance | 0.32 nm | |

| Electronic Nature | Semi-metal |

Electron Acceptor Components in Organic Solar Cells

In the realm of organic solar cells (OSCs), the generation of photocurrent relies on the efficient dissociation of excitons at the interface between an electron donor and an electron acceptor material. tue.nl this compound, with its strong electron-accepting properties, is a potential candidate for the electron acceptor component in OSCs. The process of photoinduced electron transfer (PET) from a donor to an acceptor is a fundamental mechanism for charge generation in these devices. tue.nl

While the exploration of novel non-fullerene acceptors is an active area of research to enhance the performance and tunability of OSCs, specific detailed studies on the integration of this compound into high-performance organic solar cells are an emerging field. The development of ternary organic solar cells, which incorporate a third component to improve efficiency, highlights the ongoing efforts to optimize the electronic properties of the active layer. nih.gov The strong electron-accepting nature of TCNB could be leveraged in such advanced device architectures.

Nanostructured Materials

The ability of this compound to participate in specific intermolecular interactions has been harnessed in the fabrication of nanostructured materials, including charge-transfer nanocrystallites and engineered cocrystals.

Preparation of Charge Transfer Nanocrystallites for Nanofluidics

This compound can be used to prepare charge transfer (CT) nanocrystallites. sigmaaldrich.com These nanocrystallites are formed through the interaction of TCNB with an electron donor molecule. These materials are of interest for their potential applications in nanofluidics, where they could be used to observe the rotational motion of nano-sized objects. sigmaaldrich.com

Cocrystal Engineering and Solid-State Diffusion Phenomena

Cocrystal engineering offers a powerful strategy to modify the physicochemical properties of solid materials without altering their chemical composition. This compound has been successfully employed as a coformer in the creation of novel cocrystals with tailored properties.

A notable example involves the cocrystallization of 9-anthraldehyde (B167246) (9-AA) with TCNB. mdpi.com This results in the formation of a new luminescent cocrystal, AA-TCNB, which exhibits a significant red-shift in its emission spectrum compared to the individual components. This change in photophysical properties is attributed to the charge-transfer interactions between the electron-donating 9-anthraldehyde and the electron-accepting TCNB. mdpi.com The formation of these cocrystals can be achieved through methods like solid-state diffusion, where TCNB is diffused into the crystal lattice of another molecule, such as 9-methylanthracene (B110197), to form cocrystal nanorods. sigmaaldrich.com

Table 2: Photophysical Properties of 9-Anthraldehyde (9-AA) and its Cocrystal with this compound (AA-TCNB)

| Material | Absorption Maximum (λabs,max) | Emission Maximum (λem,max) | Emission Color | Reference |

| 9-AA | ~490 nm | 550 nm | Green | mdpi.com |

| AA-TCNB | ~550 nm | Red-shifted from 9-AA | Red | mdpi.com |

Supramolecular Assembly Strategies

The planar structure and the presence of multiple hydrogen bond acceptors (the nitrogen atoms of the nitrile groups) make this compound a valuable component in supramolecular chemistry. It can participate in the formation of ordered structures through non-covalent interactions.

While research on the supramolecular assembly of this compound is ongoing, insights can be drawn from related molecules. For instance, benzene-1,3,5-tricarboxamides (BTAs) are well-known for their ability to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org This demonstrates the potential of amide and, by extension, other functional groups on a benzene (B151609) core to direct supramolecular polymerization. nih.gov

Furthermore, the carboxylic acid analogue, 1,2,4,5-benzenetetracarboxylic acid, has been shown to form co-crystals with other organic molecules, leading to the formation of 3D supramolecular frameworks with defined channels through intermolecular hydrogen bonding. researchgate.net These examples highlight the potential of the benzene-1,2,4,5-tetrasubstituted scaffold in designing complex, self-assembled architectures. The nitrile groups of TCNB can act as hydrogen bond acceptors, participating in the formation of charge-transfer complexes with electron-rich aromatic systems like hexamethylbenzene (B147005).

Aromatic Electron Donor-Acceptor Interactions in Self-Assemblies

The electron-deficient nature of the this compound ring makes it an excellent electron acceptor. This property is fundamental to its ability to form charge-transfer (CT) complexes with electron-rich donor molecules. These donor-acceptor interactions are a powerful tool in supramolecular chemistry for directing the self-assembly of molecules into well-defined architectures.

The formation of these CT complexes often results in materials with unique photophysical or electronic properties. For instance, this compound is utilized in the preparation of charge-transfer nanocrystallites. sigmaaldrich.comsigmaaldrich.com Another documented application is its use in the solid-state diffusion into 9-methylanthracene molecular crystal nanorods, leading to the formation of cocrystal nanorods driven by donor-acceptor interactions. sigmaaldrich.comsigmaaldrich.com The interaction between the electron-accepting TCNB and electron-donating aromatic systems like hexamethylbenzene has also been a subject of spectroscopic studies to understand the dynamics of excited-state charge-transfer complexes. chemsrc.com

These self-assembled structures are governed by non-covalent interactions, including π-π stacking and charge-transfer forces, which dictate the precise arrangement of the donor and acceptor molecules within the resulting supramolecular structure. sioc-journal.cn

Anion-π Interactions as a Driving Force for Supramolecular Systems

Beyond traditional donor-acceptor interactions, the electron-poor π-system of this compound is a prime candidate for engaging in anion-π interactions. This noncovalent force, though seemingly counterintuitive, occurs between an anion and the face of an electron-deficient aromatic ring. nih.govnih.gov The four strongly electron-withdrawing cyano groups on the benzene ring create a significant quadrupole moment, resulting in a positively polarized region on the ring face that can attract anions.

Pioneering computational studies first highlighted the energetic favorability of anion-π interactions, which has since been substantiated by experimental evidence. nih.govmdpi.com These interactions are now recognized as a significant driving force in molecular recognition, anion transport, and the self-assembly of supramolecular architectures. nih.govnih.gov While general principles have been established using various electron-deficient systems like triazines, the fundamental properties of this compound make it an ideal platform for designing systems based on this interaction. nih.govdp.tech The strength and directionality of anion-π interactions can be tuned by the nature of the anion and the π-acidic system, offering a sophisticated tool for crystal engineering and the design of selective anion receptors. nih.gov

Templated Coordination Networks and Directed Self-Assembly

The nitrile groups of this compound can be hydrolyzed to carboxylic acid groups, yielding 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid). nist.gov This versatile ligand is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). The tetracarboxylate anion (btec) derived from this acid can coordinate to metal ions in various ways, leading to the formation of multidimensional networks with diverse topologies and properties. ias.ac.in

For example, solvothermal reactions of metal salts with 1,2,4,5-benzenetetracarboxylic acid or its dianhydride lead to the formation of 3D coordination polymers. rsc.orgresearchgate.net The structure of these networks is influenced by the choice of metal ion, solvent, and the presence of other auxiliary ligands. These factors direct the self-assembly process, resulting in materials with specific dimensionalities, from discrete 0D compounds to complex 3D frameworks. ias.ac.in The resulting coordination polymers can exhibit interesting properties such as luminescence and porosity. rsc.orgresearchgate.net The use of 1,2,4,5-benzenetetracarboxylate has been shown to be effective in creating coordination polymers with lanthanide ions, forming at least seven different families of high-dimensional structures. rsc.org These examples showcase how the core benzene-1,2,4,5-tetra-substituted scaffold acts as a template for organizing metal ions into extended, functional networks.

Polymer Science and Engineering Applications

The unique chemical structure of this compound and its derivatives lends itself to various applications in polymer science. The compound itself can serve as a monomer or a precursor to monomers for synthesizing high-performance polymers.

A notable application is its use in the synthesis of copper polyphthalocyanine (CuPPC) thin films, which are classified as organometallic semiconductors. sigmaaldrich.comsigmaaldrich.com Furthermore, a homopolymer of 1,2,4,5-benzenetetracarbonitrile has been documented, indicating its capacity for direct polymerization. nih.gov

The derivative, 1,2,4,5-benzenetetracarboxylic acid (BTCA), is employed as a cross-linking modifier in the synthesis of copolyesters. mdpi.com For instance, its incorporation into unsaturated poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters via melt polymerization allows for the modification of the material's mechanical properties. The presence of BTCA creates partial cross-linking, which can significantly increase the Young's modulus of the resulting polymer. mdpi.com This demonstrates the role of the benzene-tetrasubstituted core in engineering the properties of polymeric materials. Additionally, the related compound benzene-1,2,4,5-tetrol has been used as a linear monomer to link other structural units in the synthesis of framework polymers like covalent organic frameworks (COFs). nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic and optical properties of molecules. For benzene-1,2,4,5-tetracarbonitrile, these calculations have been instrumental in elucidating its fundamental characteristics. researchgate.net

The electronic structure of this compound is characterized by a highly symmetric planar geometry, with four cyano groups attached to a central benzene (B151609) ring. This arrangement significantly influences its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions.

DFT calculations reveal that the carbon atoms of the cyano groups and the carbon atoms on the benzene ring are involved in antibonding interactions in the HOMO and bonding interactions in the LUMO. This electronic distribution contributes to the compound's strong electron-accepting nature. The energy gap between the HOMO and LUMO is a critical parameter, and for benzene derivatives, this gap can be influenced by the nature and position of substituents. For instance, the HOMO-LUMO energy gap for the parent benzene molecule has been calculated to be around 5.043 eV. researchgate.net The introduction of four electron-withdrawing cyano groups in this compound is expected to lower both the HOMO and LUMO energy levels and affect the magnitude of the gap.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzene | -6.77 | -1.84 | 4.93 | DFT-GGA |

| This compound | N/A | N/A | N/A | Data Not Available |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the optical and spectroscopic properties of this compound. These calculations can forecast the electronic absorption spectra, including the wavelength of maximum absorption (λmax). researchgate.net For this compound, an absorption maximum has been experimentally observed at 316 nm in chloroform (B151607). photochemcad.com TD-DFT calculations can also be used to simulate emission spectra and predict fluorescence quantum yields. researchgate.net

Furthermore, DFT calculations are utilized to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to provide a complete vibrational analysis of the molecule. researchgate.net

The electrochemical behavior of this compound is another area where computational methods offer significant insights. The electron affinity (EA) of the molecule, a measure of its ability to accept an electron, has been a subject of both experimental and theoretical investigation. G3MP2B3 calculations, a high-accuracy composite method, suggest an electron affinity of approximately 2.5 eV. nist.gov This high electron affinity underscores the compound's role as a potent electron acceptor.

| Property | Experimental Value | Theoretical Value | Method/Conditions |

|---|---|---|---|

| Absorption λmax | 316 nm | N/A | in chloroform photochemcad.com |

| Electron Affinity (EA) | 2.20 ± 0.22 eV | ~2.5 eV | Magnetron Method / G3MP2B3 nist.gov |

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool for predicting the reactive sites of a molecule. mdpi.com The MESP map illustrates the charge distribution and can identify electron-rich and electron-deficient regions.

For this compound, MESP analysis reveals that the regions around the two hydrogen atoms and the benzene ring are electron-deficient, while the areas occupied by the cyano groups are electron-rich. This electronic landscape explains the compound's strong electron-accepting character and its propensity to form charge-transfer complexes with electron-donating molecules. The MESP can serve as a robust predictor of noncovalent interactions and substituent effects in benzene derivatives. mdpi.comdtic.milrsc.org The negative potentials associated with the nitrogen atoms of the cyano groups indicate their susceptibility to electrophilic attack or coordination with metal centers.

Modeling of Reaction Pathways and Energetics

Computational chemistry allows for the modeling of reaction pathways and the calculation of their associated energetics, providing insights into the feasibility and mechanisms of chemical transformations. For instance, the formation of charge-transfer complexes between this compound and electron donors can be modeled to understand the geometry and stability of these adducts.

Furthermore, computational methods can be applied to study the energetics of potential reactions, such as its use in the synthesis of more complex structures like coordination polymers. While specific computational studies on the reaction pathways of this compound are not extensively detailed in the provided context, the principles of computational chemistry for modeling reaction energetics are well-established for similar systems, including energetic materials where bond dissociation enthalpies are calculated to predict stability and decomposition pathways. scispace.com

Structure-Property Relationships Derived from Computational Insights

Computational studies on this compound and related molecules have been instrumental in establishing clear structure-property relationships. The highly symmetric and planar structure, a consequence of the specific substitution pattern of the cyano groups, is directly linked to its unique electronic properties.

The strong electron-withdrawing nature of the four cyano groups, quantified by parameters like the electron affinity and visualized through MESP analysis, directly correlates with its ability to form charge-transfer complexes. nist.gov These complexes, in turn, exhibit distinct optical and electronic properties that are of interest for applications in molecular electronics and photonics.

Computational methods also help in understanding how modifications to the molecular structure, such as the introduction or alteration of substituent groups, would impact the electronic and optical properties. This predictive capability is crucial for the rational design of new materials with tailored functionalities based on the this compound scaffold.

Environmental Aspects of Polycyanoaromatic Compounds

Pathways of Environmental Introduction and Distribution

The environmental introduction of benzene-1,2,4,5-tetracarbonitrile, a synthetic organic compound, is primarily linked to its industrial production and use. sigmaaldrich.comgeorganics.skdrpress.org As a valuable precursor and reagent in chemical synthesis, its release can occur during manufacturing, handling, and as a component of industrial waste streams. sigmaaldrich.comdrpress.org It is utilized in the synthesis of materials such as copper polyphthalocyanine thin films and in the preparation of charge-transfer complexes. sigmaaldrich.com

The distribution of polycyclic aromatic compounds in the environment is widespread, occurring in complex mixtures across air, water, and soil. nih.gov The primary route for the broad distribution of these types of compounds is often through the atmosphere, with the potential for long-range transport. nih.gov However, this compound is a solid at room temperature with low volatility, which suggests its atmospheric transport as a vapor would be limited compared to more volatile compounds like benzene (B151609). cymitquimica.com Its distribution is more likely to be localized to areas of industrial use, with potential pathways including:

Industrial Effluents: Discharge of wastewater from chemical manufacturing plants where it is produced or used as an intermediate. epa.gov

Solid Waste: Disposal of industrial solid waste or sludge containing residues of the compound.

Accidental Spills: Leaks and spills during production, storage, or transport. nih.gov

Once released into water or soil, its low water solubility and tendency to adsorb to organic matter would govern its local distribution. cymitquimica.comtpsgc-pwgsc.gc.ca

Persistence and Degradation Mechanisms in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. This compound is noted for its high stability. cymitquimica.com The presence of four electron-withdrawing cyano groups on the benzene ring contributes to its unique chemical properties and likely influences its environmental fate. cymitquimica.com

The degradation of related aromatic compounds can occur through several mechanisms:

Biodegradation: Microbial degradation is a key process for the removal of many organic pollutants. researchgate.net For benzene and other polycyclic aromatic hydrocarbons (PAHs), biodegradation often occurs under aerobic conditions. cdc.govnih.gov The process is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization. researchgate.netnih.gov The degradation of some PAHs has been observed under denitrifying conditions as well. nih.gov However, the high stability and the presence of nitrile groups on this compound may render it resistant to microbial attack. The nitrile group can be toxic to some microorganisms, potentially inhibiting biodegradation.

Photodegradation: Photochemical reactions can contribute to the degradation of aromatic compounds in the atmosphere and surface waters. cdc.govepa.gov Benzene, for instance, reacts with photochemically produced hydroxyl radicals in the atmosphere, leading to its degradation. cdc.govepa.gov While this compound does not absorb significant light at wavelengths found in the lower atmosphere, indirect photolysis could be a potential degradation pathway. epa.gov

Chemical Degradation: While benzene is generally resistant to oxidation by common agents under normal environmental conditions, more reactive species can lead to its breakdown. epa.gov The nitrile groups of this compound could be susceptible to hydrolysis, especially under certain pH conditions, although this process is likely to be slow.

Given its stability, this compound is expected to be persistent in the environment, particularly in anaerobic settings like sediments and deep soil, similar to other recalcitrant organic compounds. cdc.govcanada.ca

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of a chemical helps in predicting its fate and potential for exposure. For this compound, specific transport models are not available, but its behavior can be inferred from its physicochemical properties and models developed for similar compounds. copernicus.orgnih.gov

Key properties influencing transport include:

Interactive Data Table: Physicochemical Properties of this compound| Property | Value/Description | Implication for Environmental Transport | Reference |

| Physical State | Solid | Low mobility as a bulk material. | cymitquimica.com |

| Volatility | Low | Limited transport in the vapor phase through the atmosphere. | cymitquimica.com |

| Water Solubility | Limited in non-polar solvents; may dissolve in polar aprotic solvents. | Low potential for transport in aqueous systems; likely to partition to sediment and soil. | cymitquimica.com |

| Adsorption | Expected to adsorb strongly to organic matter. | Reduced mobility in soil and leaching to groundwater; accumulation in sediment. | tpsgc-pwgsc.gc.ca |

Models for benzene transport highlight the importance of volatilization from soil and water, and leaching through the soil to groundwater. epa.govcopernicus.org Given the low volatility of this compound, volatilization is not expected to be a major transport pathway. cymitquimica.com Its movement will be primarily governed by its partitioning between water, soil, and sediment. Due to its expected strong adsorption to organic matter, it is likely to accumulate in soils and sediments near release points, with limited potential for groundwater contamination through leaching. tpsgc-pwgsc.gc.ca

Potential Formation of Environmental Transformation Products

The degradation of this compound, should it occur, would lead to the formation of various transformation products. The nature of these products depends on the degradation pathway (e.g., microbial, photochemical, chemical).

Based on the degradation pathways of related compounds, several potential transformation products can be hypothesized:

Hydrolysis Products: The nitrile (-CN) groups can undergo hydrolysis to form amide, carboxylic acid, or carboxylate groups. Stepwise hydrolysis could lead to a series of intermediates with one, two, three, or four carboxylic acid groups. The complete hydrolysis product would be pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). sigmaaldrich.comontosight.ai

Ring Hydroxylation Products: Microbial or photochemical oxidation could introduce hydroxyl (-OH) groups onto the aromatic ring, a common initial step in the degradation of aromatic compounds. researchgate.netnih.gov This would result in various hydroxylated tetracyanobenzene derivatives.

Ring Cleavage Products: Following hydroxylation, enzymatic processes could lead to the cleavage of the aromatic ring, breaking it down into smaller, aliphatic compounds that can be more readily utilized by microorganisms. researchgate.net The final products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen compounds.

The degradation of complex aromatic molecules often results in a cascade of intermediate products, which may have their own environmental significance. arxiv.org For example, the intermediates formed during the degradation of other aromatic compounds can sometimes be more mobile or toxic than the parent compound.

常见问题

Q. What are the optimal synthetic methods for preparing 2D covalent organic frameworks (COFs) using benzene-1,2,4,5-tetracarbonitrile?

Methodological Answer: this compound (BTC) is polymerized with metal chlorides (e.g., FeCl₃, TiCl₄, CuCl₂, or CoCl₂) under solvothermal conditions to form COFs. For example, FeCl₃-mediated polymerization yields COFBTC, which can be exfoliated in alkaline media (pH > 10) via hydroxide ion intercalation. Post-synthetic exfoliation requires monitoring pH-dependent stability: acidic conditions precipitate the COF, while re-dispersion occurs in basic solutions . Key parameters include molar ratios (BTC:metal chloride ≈ 1:1), solvent choice (e.g., DMF), and reaction temperature (80–120°C).

Q. How should this compound solutions be prepared and stored to ensure stability?

Methodological Answer: BTC has limited solubility in polar aprotic solvents like DMSO. To prepare stock solutions (10 mM), heat the solvent to 37°C and sonicate for 30 minutes. Aliquot and store at –80°C (stable for 6 months) or –20°C (stable for 1 month). Avoid freeze-thaw cycles, as repeated phase changes degrade the compound. For in vitro studies, dilute stock solutions in saline or PBS with ≤5% DMSO to maintain solubility .

Q. What characterization techniques are critical for confirming the structural integrity of BTC-based COFs?

Methodological Answer: Use powder X-ray diffraction (PXRD) to verify crystallinity and layer stacking. Pair with nitrogen adsorption-desorption isotherms (BET/BJH analysis) to assess surface area (typical range: 400–800 m²/g). Fourier-transform infrared (FTIR) spectroscopy confirms CN group retention post-polymerization. Thermogravimetric analysis (TGA) under N₂ evaluates thermal stability (decomposition onset >300°C). High-resolution TEM or AFM can visualize exfoliated monolayers .

Advanced Research Questions

Q. How do metal coordination centers in BTC-based COFs influence electrocatalytic nitrogen reduction reaction (NRR) performance?

Methodological Answer: Metal selection (Fe, Ti, Cu, Co) dictates N₂ adsorption and HER suppression. For example, Fe-BTC COFs exhibit higher NH₃ yields (≈35 µg/h/mg) due to stronger N₂ binding at Fe–Nₓ sites. Optimize synthesis by varying metal chloride precursors and pyrolysis conditions. Use X-ray absorption spectroscopy (XAS) to probe metal coordination geometry and operando Raman spectroscopy to monitor intermediate species during NRR. Compare Faradaic efficiencies (FE) at controlled potentials (–0.3 to –0.6 V vs. RHE) .

Q. What computational approaches are effective in modeling charge transport in BTC-derived cocrystals?

Methodological Answer: Apply Marcus theory to calculate electron/hole transfer rates (kₑₜ) using reorganization energies (λ) and electronic couplings (Hₐ₆) derived from DFT. For ambipolar systems like PCNTC-O/R cocrystals, combine kinetic Monte Carlo (kMC) simulations with experimental mobility data (e.g., electron µₑ ≈ 0.01–0.02 cm²/Vs). Validate models using temperature-dependent conductivity measurements and transient absorption spectroscopy to track carrier dynamics .

Q. How can discrepancies in COF catalytic activity be resolved when using different metal precursors?

Methodological Answer: Divergent catalytic outcomes (e.g., Fe-BTC vs. Co-BTC) arise from variations in active site accessibility and metal oxidation states. Perform X-ray photoelectron spectroscopy (XPS) to identify metal valence states (e.g., Fe²⁺/Fe³⁺) and electron paramagnetic resonance (EPR) to detect paramagnetic intermediates. Compare turnover frequencies (TOF) under identical conditions and use electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance. Adjust synthetic pH (3–9) to modulate metal coordination .

Q. What strategies enhance ambipolar charge transport in BTC-containing donor-acceptor cocrystals?

Methodological Answer: Tune donor-acceptor (D:A) ratios (e.g., 1:2 vs. 1:1) to balance hole/electron mobilities. For Py-BZTCN:TCNB cocrystals, a 1:2 ratio yields µₕ/µₑ = 0.125/0.010 cm²/Vs, while 1:1 ratios invert dominance (µₕ/µₑ = 0.060/0.024 cm²/Vs). Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate packing motifs with transport properties. Introduce alkyl side chains or halogen substituents to optimize π-π stacking distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.